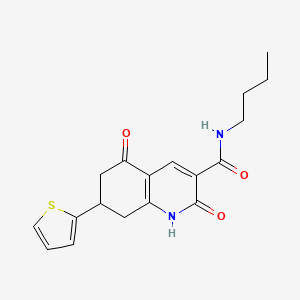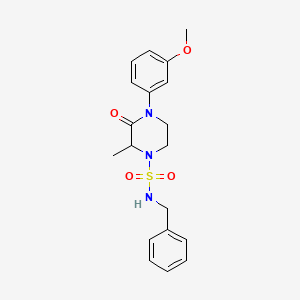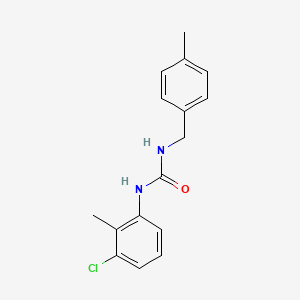methanone](/img/structure/B5398691.png)
[3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone is a chemical compound that belongs to the class of ketones. It has a molecular formula of C20H24N2O2 and a molecular weight of 336.42 g/mol. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, [3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone is its high potency and selectivity towards cancer cells. However, its limited solubility in aqueous media and potential toxicity at high concentrations pose significant limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the scientific research on [3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone. One of the major directions is to explore its potential applications in combination therapy with other anticancer agents. Another direction is to investigate its mechanism of action in greater detail to identify potential targets for drug development. Additionally, the development of novel formulations to improve its solubility and reduce toxicity would also be an important area of research.
Méthodes De Synthèse
The synthesis of [3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone involves the reaction of 3,4-dimethylbenzoyl chloride with 4-morpholineaniline in the presence of a base. The resulting intermediate is then reacted with ammonium acetate to yield the final product.
Applications De Recherche Scientifique
[3-amino-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone has been extensively studied for its potential applications in various scientific fields. One of the major applications is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
(3-amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-3-4-15(11-14(13)2)19(22)16-5-6-18(17(20)12-16)21-7-9-23-10-8-21/h3-6,11-12H,7-10,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSUXFDQUVAXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5398608.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398609.png)

![methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5398628.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5398640.png)

![4-[(2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5398653.png)

![N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5398664.png)
![rel-(1R,6S)-9-methyl-3-[3-(4-piperidinylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5398665.png)
![N,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398674.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate](/img/structure/B5398681.png)

![N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5398703.png)